![molecular formula C22H30N6O B5610532 N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5610532.png)
N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
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Overview
Description
Synthesis Analysis
Research has explored various synthetic routes for compounds related to N-(3,5-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, focusing on achieving high purity, yield, and selectivity. For instance, the scalable and facile synthetic process for similar piperazine-1-carboxamide derivatives emphasizes the importance of optimizing reaction conditions to enhance yield and purity (Wei et al., 2016).
Molecular Structure Analysis
Structural analyses of related compounds have utilized techniques like X-ray crystallography to elucidate the molecular geometry, confirming the presence of specific intramolecular interactions and the overall molecular conformation (Wang et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be inferred from studies on similar molecules. For example, reactions involving nucleophilic substitution and cyclization are common in synthesizing related piperazine derivatives, highlighting the versatility and reactivity of the piperazine moiety (Mallesha et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of similar compounds have been characterized to facilitate their use in further chemical reactions and potential applications. These properties are crucial for determining the compound's suitability for specific applications and its behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, play a significant role in the compound's interactions with biological targets. Studies on related compounds have investigated these interactions at the molecular level, providing insights into the potential mechanisms of action (Hay et al., 2006).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-17-14-18(2)16-19(15-17)24-22(29)28-12-10-26(11-13-28)20-6-7-23-21(25-20)27-8-4-3-5-9-27/h6-7,14-16H,3-5,8-13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDKMDZSKBNNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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